molecular formula C7H2ClF5IN B6350446 2-Chloro-3-iodo-5-pentafluoroethyl-pyridine CAS No. 1286743-96-1

2-Chloro-3-iodo-5-pentafluoroethyl-pyridine

Cat. No.: B6350446
CAS No.: 1286743-96-1
M. Wt: 357.44 g/mol
InChI Key: XJJODLIJJLCPBI-UHFFFAOYSA-N
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Description

2-Chloro-3-iodo-5-pentafluoroethyl-pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues .

Preparation Methods

The synthesis of 2-Chloro-3-iodo-5-pentafluoroethyl-pyridine involves multiple steps. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to obtain the desired product . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Chloro-3-iodo-5-pentafluoroethyl-pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-3-iodo-5-pentafluoroethyl-pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.

    Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of drugs with improved efficacy and reduced side effects.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-iodo-5-pentafluoroethyl-pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to interact with biological molecules, potentially leading to unique biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Chloro-3-iodo-5-pentafluoroethyl-pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties compared to its analogues.

Properties

IUPAC Name

2-chloro-3-iodo-5-(1,1,2,2,2-pentafluoroethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF5IN/c8-5-4(14)1-3(2-15-5)6(9,10)7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJODLIJJLCPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Cl)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF5IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501023165
Record name 2-Chloro-3-iodo-5-(pentafluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286743-96-1
Record name 2-Chloro-3-iodo-5-(pentafluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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